molecular formula C24H21N3O B299394 N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide

Cat. No. B299394
M. Wt: 367.4 g/mol
InChI Key: MIJKZYVYXZXKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide, also known as MPD, is a chemical compound that has been widely used in scientific research. MPD is a small molecule that belongs to the class of acetamide derivatives. It has been extensively studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has also been found to modulate the activity of the protein kinase C (PKC) signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the expression of specific genes involved in cellular processes. N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has also been found to increase the levels of specific neurotransmitters in the brain, including dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, it also has some limitations, including its poor solubility in aqueous solutions and its limited stability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.

Future Directions

There are several future directions for research on N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide. One area of interest is the development of more potent and selective inhibitors of PDE10A, which could have therapeutic potential for the treatment of neurological disorders such as schizophrenia and Huntington's disease. Another area of interest is the investigation of the role of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide in the regulation of specific signaling pathways and cellular processes. Additionally, the use of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide as a tool compound for the study of specific proteins and pathways could lead to the identification of new drug targets and the development of novel therapeutics.

Synthesis Methods

The synthesis of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 4-aminobenzophenone in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds under mild conditions, and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. It has been shown to have potent antiproliferative activity against several cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has been used as a tool compound to study the role of specific proteins and signaling pathways in cellular processes.

properties

Product Name

N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(3-methylpyrazol-1-yl)phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H21N3O/c1-18-16-17-27(26-18)22-14-12-21(13-15-22)25-24(28)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,23H,1H3,(H,25,28)

InChI Key

MIJKZYVYXZXKLA-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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